molecular formula C10H11BrO B2845463 3-(4-Bromophenyl)-2-methylpropanal CAS No. 246529-83-9

3-(4-Bromophenyl)-2-methylpropanal

Cat. No.: B2845463
CAS No.: 246529-83-9
M. Wt: 227.101
InChI Key: YHTHGACLVZJJBZ-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2-methylpropanal (CAS No. 32454-16-3) is an organobromine compound with the molecular formula C₁₀H₁₁BrO and a molecular weight of 227.101 g/mol. Structurally, it features a 4-bromophenyl group attached to a branched aldehyde chain, with a methyl substituent at the second carbon (Figure 1). This compound is primarily utilized as a chiral intermediate in asymmetric synthesis, particularly in the construction of quaternary stereocenters. For example, it has been employed in the organocatalytic asymmetric α-amination reaction for synthesizing BIRT-377, a potent LFA-1 antagonist used in immunomodulation . Its aldehyde group enables reactivity in nucleophilic additions and cyclizations, making it valuable in medicinal chemistry and drug development.

Properties

IUPAC Name

3-(4-bromophenyl)-2-methylpropanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-8(7-12)6-9-2-4-10(11)5-3-9/h2-5,7-8H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTHGACLVZJJBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-2-methylpropanal typically involves the bromination of a suitable precursor, followed by the introduction of the 2-methylpropanal group. One common method is the bromination of 4-phenylpropanal using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light. The reaction conditions often include solvents like dichloromethane or carbon tetrachloride and are carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(4-Bromophenyl)-2-methylpropanal can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of this compound can lead to the formation of alcohols. Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.

Major Products Formed:

    Oxidation: 3-(4-Bromophenyl)-2-methylpropanoic acid, 3-(4-Bromophenyl)-2-methylpropanone.

    Reduction: 3-(4-Bromophenyl)-2-methylpropanol.

    Substitution: 3-(4-Methoxyphenyl)-2-methylpropanal (if methoxide is used).

Scientific Research Applications

Chemistry: 3-(4-Bromophenyl)-2-methylpropanal is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of brominated phenyl groups on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.

Medicine: Potential applications in medicine include the development of new drugs. The bromine atom can be modified to create derivatives with enhanced biological activity.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers and resins.

Mechanism of Action

The mechanism by which 3-(4-Bromophenyl)-2-methylpropanal exerts its effects depends on its chemical structure. The bromine atom can participate in various chemical reactions, influencing the reactivity and stability of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Differences :

  • While both compounds are aldehydes, the tert-butyl substituent in 2-(4-tert-butylbenzyl)propionaldehyde confers higher hydrophobicity and regulatory restrictions due to environmental toxicity concerns .

Coumarin Derivatives

Compound Name Molecular Formula Functional Groups Biological Activity Key References
Brodifacoum C₃₁H₂₃BrO₃ Coumarin, Bromophenyl Anti-inflammatory
Difethialone C₃₁H₂₃BrO₂S Thiochromenone, Bromophenyl Anti-inflammatory

Key Differences :

  • Brodifacoum and difethialone are anticoagulant rodenticides repurposed as anti-inflammatory agents (59–64% inhibition of LPS-induced NO generation) . Their complex polycyclic structures contrast with the simplicity of this compound, which lacks inherent bioactivity but serves as a precursor for bioactive molecules.

Oxadiazole Derivatives

Compound Name (Oxadiazole) Molecular Formula Anti-inflammatory Activity Key References
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole C₁₇H₁₃BrClN₂O₂ 59.5% (20 mg/kg)
2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole C₁₉H₁₈BrN₂O₄ 61.9% (20 mg/kg)

Key Differences :

  • These oxadiazoles exhibit direct anti-inflammatory activity comparable to indomethacin (64.3% at 20 mg/kg) . The 4-bromophenyl group enhances lipophilicity and target binding, but the oxadiazole ring is critical for potency. In contrast, this compound’s aldehyde group is leveraged for reactivity rather than direct bioactivity.

α,β-Unsaturated Carbonyl Compounds

Compound Name Molecular Formula Functional Groups Applications Key References
3-(4-Bromobenzoyl)prop-2-enoic acid C₁₀H₇BrO₃ α,β-Unsaturated ketone Heterocyclic synthesis
3-(4-Bromophenyl)-1-phenylprop-2-en-1-one C₁₅H₁₁BrO Chalcone Not specified

Key Differences :

  • The α,β-unsaturated carbonyl moiety in these compounds facilitates Michael addition reactions, useful in synthesizing heterocycles like nicotinates . However, this compound’s aldehyde group is more suited for asymmetric catalysis, such as organocatalytic amination .

Carboxylic Acid Derivatives

Compound Name Molecular Formula Functional Groups Key References
2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid C₁₂H₁₅BrO₂ Carboxylic acid

Key Differences :

  • The carboxylic acid group enables salt formation and metal coordination, expanding applications in crystallography and material science . The aldehyde group in this compound offers distinct reactivity for enantioselective synthesis.

Amide and Thiourea Derivatives

Compound Name Molecular Formula Functional Groups Applications Key References
3-[5-(4-Bromophenyl)-2-furyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide C₂₂H₂₁BrN₂O₃ Amide, Furyl Not specified
1-(4-Bromophenyl)-3-(3-chloropropanoyl)thiourea C₁₀H₉BrClN₂OS Thiourea Crystal structure studies

Key Differences :

  • Amide and thiourea derivatives prioritize stability and hydrogen-bonding interactions for solid-state studies . The aldehyde group in this compound, however, is reactive and transient, often consumed in subsequent synthetic steps.

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